Carvotroline

Dopamine D2 receptor Receptor binding affinity Antipsychotic drug discovery

Carvotroline (WY-47791) is a synthetic γ-carboline derivative developed by Wyeth as an investigational atypical antipsychotic agent. It functions as an antagonist at both dopamine D2 receptors (Ki = 110 nM) and cortical serotonin 5-HT2 receptors (Ki = 211 nM).

Molecular Formula C18H18FN3
Molecular Weight 295.4 g/mol
CAS No. 107266-08-0
Cat. No. B035531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarvotroline
CAS107266-08-0
Synonymscarvotroline
carvotroline hydrochloride
WY-47791
Molecular FormulaC18H18FN3
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4
InChIInChI=1S/C18H18FN3/c19-14-1-2-17-15(11-14)16-12-22(10-6-18(16)21-17)9-5-13-3-7-20-8-4-13/h1-4,7-8,11,21H,5-6,9-10,12H2
InChIKeyPMXOASNGMJAYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carvotroline (CAS 107266-08-0): A γ-Carboline Dopamine D2/5-HT2 Antagonist for Antipsychotic Research


Carvotroline (WY-47791) is a synthetic γ-carboline derivative developed by Wyeth as an investigational atypical antipsychotic agent [1]. It functions as an antagonist at both dopamine D2 receptors (Ki = 110 nM) and cortical serotonin 5-HT2 receptors (Ki = 211 nM) [2]. The compound is the free base form of carvotroline hydrochloride (CAS 136777-43-0) and was evaluated preclinically for the treatment of psychotic disorders before being discontinued in Phase 1 development [3]. Its balanced dual-receptor profile and unique neuroendocrine effects distinguish it from both 5-HT1A-class anxiolytics and other γ-carboline congeners such as gevotroline (WY-47384) [4].

Why Carvotroline Cannot Be Interchanged with Other γ-Carboline or 5-HT1A Antipsychotic Candidates


Although carvotroline shares the γ-carboline core with its close congener gevotroline (WY-47384), the two compounds differ critically in their N-substitution pattern: carvotroline bears a 2-(4-pyridinyl)ethyl side chain, while gevotroline carries a 3-(3-pyridinyl)propyl chain [1]. This structural divergence produces distinct pharmacological profiles—carvotroline preferentially engages 5-HT2-mediated neuroendocrine pathways, whereas gevotroline was selected for development based on a different spectrum of preclinical psychopharmacological activity [1][2]. Furthermore, carvotroline exhibits a qualitatively opposite effect on stress-induced plasma corticosterone compared with 5-HT1A agents such as gepirone and enciprazine [3]. Generic substitution among γ-carbolines or between 5-HT2 and 5-HT1A classes therefore risks losing the specific HPA-modulatory and receptor-binding signature that defines carvotroline's research utility.

Quantitative Comparator Evidence for Carvotroline: Receptor Binding, Neuroendocrine Activity, and Structural Differentiation


Dopamine D2 Receptor Affinity: Carvotroline vs. Gevotroline Within the γ-Carboline Class

Carvotroline binds to the dopamine D2 receptor with a Ki of 110 nM in rat limbic system, using [3H]spiperone as the radioligand [1]. Its close γ-carboline analog gevotroline (WY-47384) exhibits a comparable D2 Ki of 104 nM under similar assay conditions [2]. Although the D2 affinities are similar, the two compounds differ in their side-chain structure and neuroendocrine profiles, meaning D2 Ki alone is insufficient to select between them. For reference, the endogenous ligand serotonin has substantially weaker affinity at this receptor, with carvotroline reported to have approximately 10-fold greater affinity [3].

Dopamine D2 receptor Receptor binding affinity Antipsychotic drug discovery

Serotonin 5-HT2 Receptor Affinity: Carvotroline's Dual-Receptor Profile Quantified

Carvotroline binds to the cortical serotonin 5-HT2 receptor with a Ki of 211 nM (range 165–263 nM), measured using [3H]spiperone displacement in rat cortical tissue [1]. This 5-HT2 affinity, combined with its D2 affinity (Ki = 110 nM), produces a D2/5-HT2 Ki ratio of approximately 0.52, indicating a modestly 5-HT2-preferring dual-receptor profile [1]. By contrast, the 5-HT1A agents tandospirone, gepirone, and buspirone—against which carvotroline has been directly compared in functional neuroendocrine assays—do not share this dual D2/5-HT2 binding signature, as they primarily target 5-HT1A receptors [2].

5-HT2 receptor Serotonin antagonism Atypical antipsychotic profile

HPA Axis Corticosterone ED50: Direct Head-to-Head Comparison with Four 5-HT1A Agents

In a direct head-to-head study, carvotroline was compared with tandospirone, enciprazine, gepirone, and buspirone for its ability to elevate plasma corticosterone in rats [1]. All five drugs increased plasma corticosterone in a dose-dependent manner. The ED50 values were: tandospirone 3.8 mg/kg, enciprazine 31.8 mg/kg, gepirone 3.1 mg/kg, buspirone 3.4 mg/kg, and carvotroline 7.0 mg/kg (all intraperitoneal) [1]. Carvotroline thus exhibited intermediate potency among the tested agents—less potent than gepirone (2.3-fold difference) but substantially more potent than enciprazine (4.5-fold difference) [1]. Drug effects peaked between 30 min and 1 h, with corticosterone levels returning to control after 2 h [1].

HPA axis Corticosterone Neuroendocrine pharmacology

Qualitative Reversal of Stress-Induced Corticosterone Response: Carvotroline vs. Gepirone and Enciprazine

When co-administered with a rotational stressor, carvotroline produced a qualitatively opposite effect on plasma corticosterone compared with gepirone and enciprazine [1]. Specifically, gepirone and enciprazine further increased plasma corticosterone levels under stress conditions, whereas carvotroline decreased them [1]. This directional reversal—decrease versus increase—is not a matter of potency but of mechanistic divergence: carvotroline's 5-HT2 antagonism appears to exert a moderating or counter-regulatory influence on stress-activated HPA axis activity that 5-HT1A agonists lack [1][2].

Stress response Corticosterone modulation Rotational stress model

Structural Differentiation: Side-Chain Architecture Distinguishes Carvotroline from Gevotroline

Carvotroline (WY-47791) and gevotroline (WY-47384) share the 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole γ-carboline core, but diverge in their N-substitution [1][2]. Carvotroline bears a 2-(4-pyridinyl)ethyl side chain (para-pyridine, ethyl linker), whereas gevotroline carries a 3-(3-pyridinyl)propyl side chain (meta-pyridine, propyl linker) [1][2]. These structural differences—both the position of the pyridinyl nitrogen (para vs. meta) and the alkyl linker length (ethyl vs. propyl)—are not trivial: in the broader bridged γ-carboline series, variations in side-chain length and heterocycle attachment have been shown to dictate whether a ligand possesses selective 5-HT2 affinity or combined D2/5-HT2 affinity, directly impacting in vivo pharmacological profile [3].

γ-Carboline SAR Side-chain engineering Chemical differentiation

Sigma-1 Opioid Receptor Modulation: An Additional Pharmacological Dimension

Beyond its D2 and 5-HT2 receptor antagonism, carvotroline is identified as a modulator of the sigma-1 opioid receptor (OPRS1/SIGMAR1) [1]. This receptor interaction is not shared by the 5-HT1A agents (tandospirone, gepirone, buspirone, enciprazine) against which carvotroline was directly compared in neuroendocrine studies [2]. Sigma-1 receptor modulation has been implicated in the pharmacology of several antipsychotic agents and may contribute to effects on cognition, mood, and neuroprotection [1]. While quantitative sigma-1 binding affinity data for carvotroline remain limited in public databases, the presence of this target engagement adds a polypharmacological dimension that differentiates carvotroline from single-mechanism serotonergic agents [1].

Sigma-1 receptor Opioid receptor modulation Polypharmacology

Optimal Research Application Scenarios for Carvotroline Based on Verified Quantitative Evidence


Preclinical Models Requiring Balanced D2/5-HT2 Dual Antagonism Without 5-HT1A Confounding

Carvotroline is the appropriate choice for rodent behavioral or neurochemical studies where concomitant blockade of both dopamine D2 (Ki = 110 nM) and serotonin 5-HT2 (Ki = 211 nM) receptors is required, and where 5-HT1A-mediated effects would confound interpretation [1]. Unlike gepirone, buspirone, or tandospirone—which primarily activate 5-HT1A receptors—carvotroline provides a clean dual D2/5-HT2 antagonist profile, enabling attribution of observed effects specifically to these two receptor systems [2].

Stress-Neuroendocrine Interaction Studies Leveraging Carvotroline's Unique HPA-Moderating Effect

The qualitatively unique ability of carvotroline to decrease plasma corticosterone under rotational stress—in direct contrast to gepirone and enciprazine, which increase it—makes carvotroline the preferred tool compound for investigating the interplay between antipsychotic-like mechanisms and stress-induced HPA axis dysregulation [1]. At its ED50 of 7.0 mg/kg (i.p., rat), carvotroline produces quantifiable corticosterone modulation with a time course (peak at 30–60 min, return to baseline by 2 h) suitable for acute experimental protocols [1].

γ-Carboline Structure-Activity Relationship (SAR) Studies Requiring a Defined 2-(4-Pyridinyl)ethyl Reference Compound

In medicinal chemistry programs exploring γ-carboline-based antipsychotics, carvotroline (WY-47791) serves as the reference compound for the 2-(4-pyridinyl)ethyl substitution pattern, enabling direct comparison with its 3-(3-pyridinyl)propyl analog gevotroline (WY-47384) [1]. This pair allows systematic investigation of how pyridine nitrogen position (para vs. meta) and linker length (C2 vs. C3) influence receptor selectivity, as established in the broader bridged γ-carboline SAR literature [2].

Sigma-1 Receptor Polypharmacology Research in Antipsychotic Drug Discovery

Carvotroline's annotated activity as a sigma-1 opioid receptor (OPRS1) modulator—combined with its well-characterized D2/5-HT2 antagonism—positions it as a multi-target probe for studying sigma receptor contributions to antipsychotic mechanisms [1]. This polypharmacological profile is absent in the 5-HT1A comparator agents gepirone, buspirone, tandospirone, and enciprazine, making carvotroline uniquely suited for research programs investigating the convergence of dopaminergic, serotonergic, and sigma-opioid pathways [1][2].

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